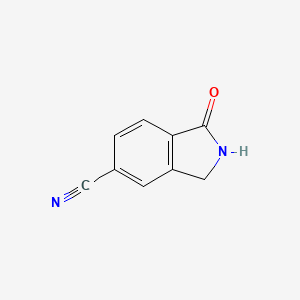

1-Oxoisoindoline-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Oxoisoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

An efficient synthesis of 3-oxoisoindolines, which can be related to 1-Oxoisoindoline-5-carbonitrile, is described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .Molecular Structure Analysis

The molecular structure of 1-Oxoisoindoline-5-carbonitrile is represented by the formula C9H6N2O . The molecular weight of this compound is 158.16 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxoisoindoline-5-carbonitrile include a molecular weight of 158.16 . The compound is sealed in dry, room temperature conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted (±)-3-Oxoisoindoline-1-Carbonitriles

1-Oxoisoindoline-5-carbonitrile is used in the efficient synthesis of substituted (±)-3-oxoisoindoline-1-carbonitriles . This process uses a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .

Synthesis of Carboxamides

In addition to the synthesis of substituted (±)-3-oxoisoindoline-1-carbonitriles, 1-Oxoisoindoline-5-carbonitrile is also used in the synthesis of carboxamides . The reaction conditions can be adjusted to produce the corresponding C1 primary amide at 78 °C .

Production of Isobenzofuranone Derivatives

When aromatic amines are used in the reaction, they divert from the typical reactivity to give isobenzofuranone derivatives . This shows the versatility of 1-Oxoisoindoline-5-carbonitrile in different chemical reactions.

Antiviral Applications

Isoindolinone-like structures, which can be synthesized using 1-Oxoisoindoline-5-carbonitrile, are very good antiviral drugs for the treatment of cold .

Anti-inflammatory Applications

Compounds synthesized from 1-Oxoisoindoline-5-carbonitrile have been found to be important anti-inflammatory agents .

Analgesic Applications

These compounds also serve as analgesic agents, providing pain relief .

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

Recent studies reveal that the 3-oxoisoindoline-5-carboxamide core structure, which can be synthesized from 1-Oxoisoindoline-5-carbonitrile, displayed good activity as poly (ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase, used in cancer treatment.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-oxo-2,3-dihydroisoindole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPWHFXOHFISJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676453 |

Source

|

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxoisoindoline-5-carbonitrile | |

CAS RN |

1261869-76-4 |

Source

|

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)